6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine
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Overview
Description
6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine is a compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a pyridinium ring substituted with a methyl group and an L-norleucine moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine typically involves the reaction of 3-methylpyridine with L-norleucine under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyridinium salt. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinium ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding pyridine derivatives .
Scientific Research Applications
6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: Structurally similar compounds with diverse applications in chemistry and biology.
N-(Pyridin-2-yl)amides: Compounds with similar pyridinium structures but different functional groups.
3-Bromoimidazo[1,2-a]pyridines: Compounds with a similar pyridinium core but different substituents.
Uniqueness
6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine is unique due to its specific substitution pattern and the presence of the L-norleucine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
654050-74-5 |
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Molecular Formula |
C12H19N2O2+ |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(2S)-2-amino-6-(3-methylpyridin-1-ium-1-yl)hexanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-10-5-4-8-14(9-10)7-3-2-6-11(13)12(15)16/h4-5,8-9,11H,2-3,6-7,13H2,1H3/p+1/t11-/m0/s1 |
InChI Key |
PRAJIALXRLLWEZ-NSHDSACASA-O |
Isomeric SMILES |
CC1=C[N+](=CC=C1)CCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C[N+](=CC=C1)CCCCC(C(=O)O)N |
Origin of Product |
United States |
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